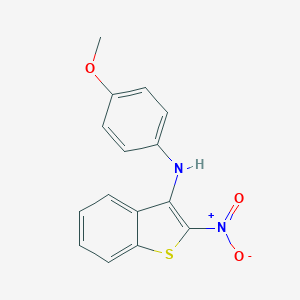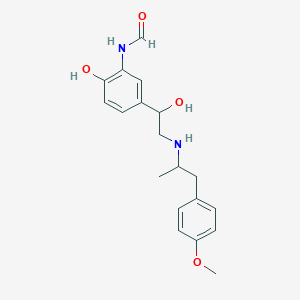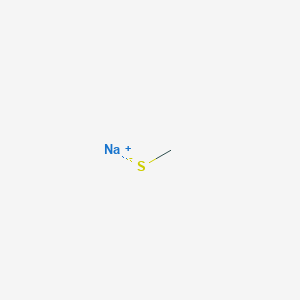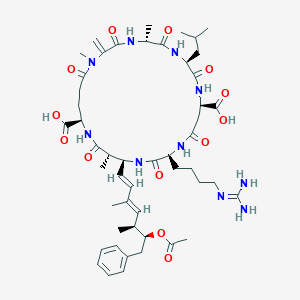
A-Admaadda-M-lhar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Admaadda-M-lhar is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a synthetic derivative of the naturally occurring amino acid, L-arginine. A-Admaadda-M-lhar has been studied extensively for its ability to regulate nitric oxide (NO) production, which is involved in various physiological processes in the body.
Scientific Research Applications
Neurodevelopmental Impact of Antiepileptic Drugs
- Study Insight : The Neurodevelopmental Effects of Antiepileptic Drugs (NEAD) Study explored the long-term neurodevelopmental effects of antiepileptic drugs (AEDs) on children. The study highlighted the impact of fetal AED exposure on motor, adaptive, and emotional/behavioral functioning at age 3 years. Notably, a dose-related decline in motor and adaptive functioning was observed for specific AEDs like valproate and carbamazepine (Cohen et al., 2011).
Nanotechnology in Alzheimer's Disease Management
- Study Insight : A paper discussed the challenges and advancements in using Nanotechnology-based drug delivery systems (NTDDS) for Alzheimer's disease management. It highlighted the potential of NTDDS to improve therapeutic outcomes and patient compliance by addressing the limitations of conventional oral medications (Wen et al., 2017).
Emerging Drugs Targeting Beta-amyloid in Alzheimer's Disease
- Study Insight : This paper reviewed the progress of Phase III clinical studies of emerging drugs targeting beta-amyloid (Aβ) for the treatment of Alzheimer's disease. It discussed the potential of drugs like verubecestat, solanezumab, and others, while acknowledging the risks and the need for early intervention in the disease process (Panza et al., 2016).
Addressing Under-reporting of Adverse Drug Reactions in Public Health Programs
- Study Insight : A paper evaluated a pharmacovigilance training model aimed at improving the reporting of Adverse Drug Reactions (ADRs) in public health programs for diseases like HIV, Tuberculosis, and Malaria. It highlighted a significant increase in the reporting of ADRs after the implementation of the training model (Avong et al., 2018).
properties
CAS RN |
141663-36-7 |
|---|---|
Product Name |
A-Admaadda-M-lhar |
Molecular Formula |
C50H74N10O13 |
Molecular Weight |
1023.2 g/mol |
IUPAC Name |
(5R,8S,11R,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[4-(diaminomethylideneamino)butyl]-1,5,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H74N10O13/c1-27(2)23-38-47(68)59-39(49(71)72)26-41(62)55-36(17-13-14-22-53-50(51)52)46(67)56-35(19-18-28(3)24-29(4)40(73-33(8)61)25-34-15-11-10-12-16-34)30(5)43(64)57-37(48(69)70)20-21-42(63)60(9)32(7)45(66)54-31(6)44(65)58-38/h10-12,15-16,18-19,24,27,29-31,35-40H,7,13-14,17,20-23,25-26H2,1-6,8-9H3,(H,54,66)(H,55,62)(H,56,67)(H,57,64)(H,58,65)(H,59,68)(H,69,70)(H,71,72)(H4,51,52,53)/b19-18+,28-24+/t29-,30-,31+,35-,36-,37+,38-,39+,40-/m0/s1 |
InChI Key |
WJEBNDAWEAQNLR-KDMHZOGOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
synonyms |
(Asp(3)-ADMAAdda(5))microcystin-LHar A-ADMAAdda-M-LHa |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





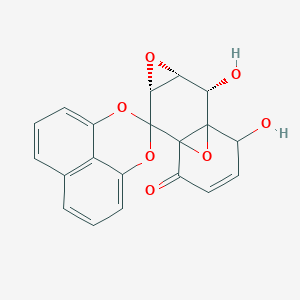
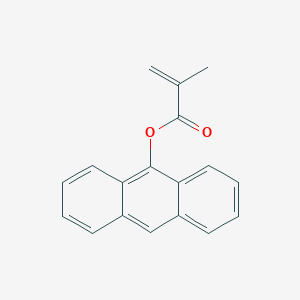
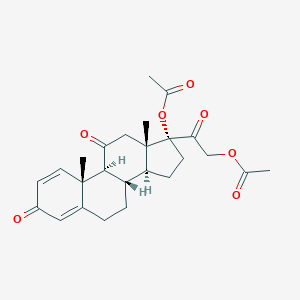
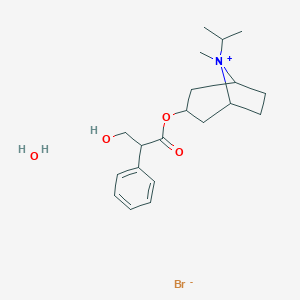


![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)


